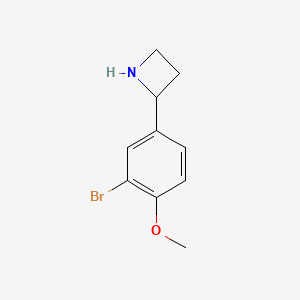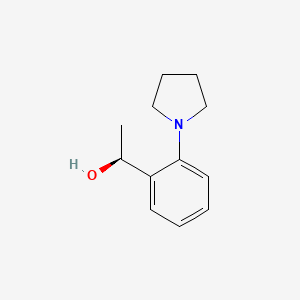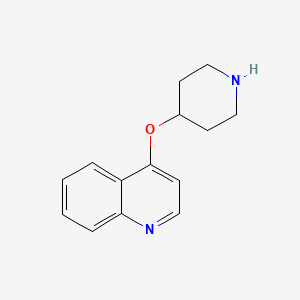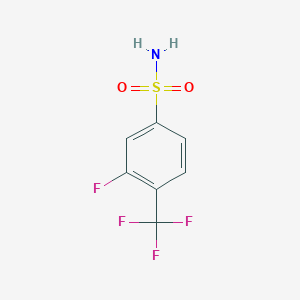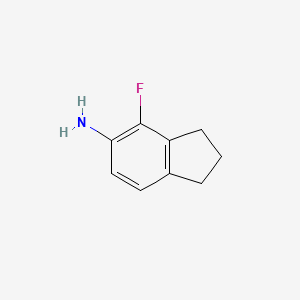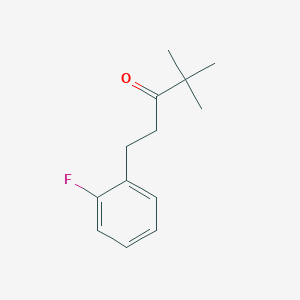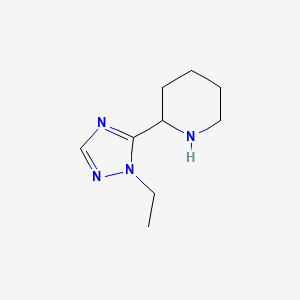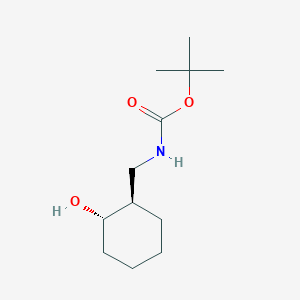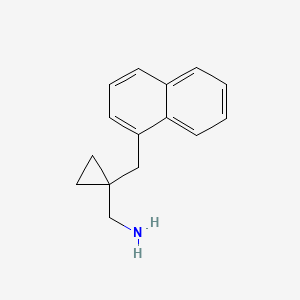
(1-(Naphthalen-1-ylmethyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a naphthalen-1-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine typically involves the following steps:
Formation of the cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions.
Attachment of the naphthalen-1-ylmethyl group: This step involves the reaction of the cyclopropylmethanamine with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
{1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl ketone, while reduction could produce naphthalen-1-ylmethyl alcohol.
科学研究应用
{1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
{1-[(naphthalen-1-yl)methyl]cyclohexyl}methanamine: This compound has a cyclohexyl group instead of a cyclopropyl group.
{1-[(naphthalen-1-yl)methyl]cyclopentyl}methanamine: This compound features a cyclopentyl group.
Uniqueness
The uniqueness of {1-[(naphthalen-1-yl)methyl]cyclopropyl}methanamine lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
[1-(naphthalen-1-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H17N/c16-11-15(8-9-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11,16H2 |
InChI 键 |
GVSMMVQGDLMNSZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CC=CC3=CC=CC=C32)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)
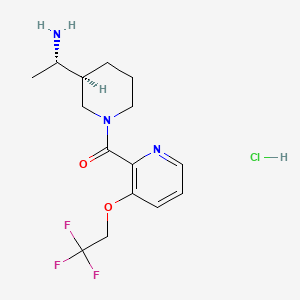
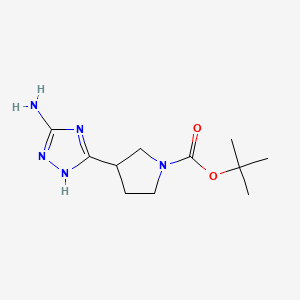
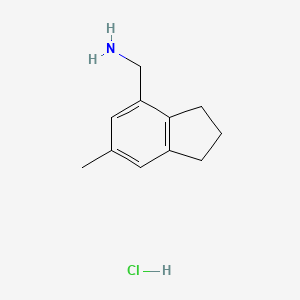
![4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)
